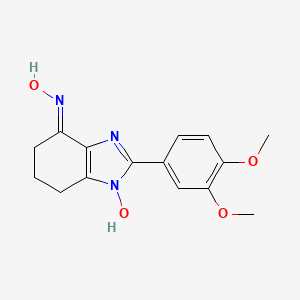![molecular formula C19H30N2O3 B3870814 N-[1-(aminocarbonyl)cyclopentyl]-3-ethyl-5-hydroxyadamantane-1-carboxamide](/img/structure/B3870814.png)
N-[1-(aminocarbonyl)cyclopentyl]-3-ethyl-5-hydroxyadamantane-1-carboxamide
Descripción general
Descripción
The compound “N-[1-(aminocarbonyl)cyclopentyl]-3-ethyl-5-hydroxyadamantane-1-carboxamide” is a complex organic molecule. It contains an adamantane structure, which is a three-dimensional, cage-like structure composed of three cyclohexane rings . It also contains a cyclopentyl group (a five-membered ring), an ethyl group (a two-carbon chain), and an aminocarbonyl group (which is part of an amide functional group). The presence of a hydroxy group indicates that the compound has at least one alcohol functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each adding or modifying a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The adamantane core of the molecule is a rigid, three-dimensional structure. The cyclopentyl, ethyl, and hydroxy groups are likely to add complexity to the molecule’s conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide and alcohol functional groups are likely to be involved in reactions. For example, the amide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and alcohol could impact its solubility .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-carbamoylcyclopentyl)-3-ethyl-5-hydroxyadamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-2-16-7-13-8-17(10-16,12-18(24,9-13)11-16)15(23)21-19(14(20)22)5-3-4-6-19/h13,24H,2-12H2,1H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUZZBRQVBMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)(CC(C3)(C2)O)C(=O)NC4(CCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3870764.png)

![2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B3870767.png)
![2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione](/img/structure/B3870770.png)

![5-(3-hydroxy-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B3870793.png)
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl 1-piperidinylacetate](/img/structure/B3870798.png)
![2-[cyclohexyl(pyridin-2-ylmethyl)amino]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3870809.png)
![4'-[(2-chlorobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870813.png)
![4-{2-[(2,3,5,6-tetrafluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B3870820.png)
![4'-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870828.png)